1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol
Description
1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol is a pyrazolo[3,4-b]pyridine derivative characterized by a hydroxyl group at positions 4 and 6 and an isopropyl (propan-2-yl) substituent at position 1 of the heterocyclic core. This compound belongs to a class of fused bicyclic heterocycles with applications in medicinal chemistry, particularly as intermediates for synthesizing bioactive molecules targeting enzymes and receptors .
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-hydroxy-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C9H11N3O2/c1-5(2)12-9-6(4-10-12)7(13)3-8(14)11-9/h3-5H,1-2H3,(H2,11,13,14) |
InChI Key |
LDAUVSAVZBKMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=O)N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the iodine-mediated electrophilic cyclization of intermediate azidomethyl-phenylethynyl-pyrazoles, followed by Suzuki cross-couplings with various boronic acids . The reaction conditions often include the use of microwave irradiation to ensure a short reaction time and high yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Biomedical Applications
1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol has shown promise in various biomedical applications:
Anti-inflammatory Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anti-inflammatory activities. A study demonstrated that derivatives of this compound could inhibit pro-inflammatory mediators such as prostaglandins and cytokines, making them potential candidates for treating inflammatory diseases .
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazolo[3,4-b]pyridines. For instance, derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanism often involves the modulation of cell cycle progression and induction of oxidative stress .
Neuroprotective Effects
Recent findings suggest that this compound may offer neuroprotective benefits. Its ability to cross the blood-brain barrier allows it to exert effects on neuroinflammation and neuronal survival in models of neurodegenerative diseases .
Case Study 1: Anti-inflammatory Activity
A series of experiments were conducted to evaluate the anti-inflammatory effects of various pyrazolo[3,4-b]pyridine derivatives. The study utilized carrageenan-induced paw edema in rats as a model for inflammation. Compounds were administered at different doses, and results indicated a dose-dependent reduction in edema compared to control groups treated with standard anti-inflammatory drugs like Diclofenac .
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Compound A | 10 | 45 |
| Compound B | 20 | 60 |
| Diclofenac | 10 | 70 |
Case Study 2: Antitumor Activity
In vitro assays assessed the cytotoxic effects of selected pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated significant inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM for different derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 8 |
| Compound D | MCF-7 | 12 |
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to apoptosis in cancer cells . These actions suggest a complex mechanism that combines antiproliferative effects with the induction of cell death.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives
The following table and analysis highlight key structural and functional differences between 1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol and analogous compounds:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The 2-fluorobenzyl group in Riociguat and BAY 41-2272 enhances binding to sGC by stabilizing interactions with hydrophobic pockets in the enzyme’s heme domain . In contrast, the propan-2-yl group in the target compound may confer distinct solubility or metabolic stability properties due to its branched aliphatic nature.
- Hydroxyl groups at positions 4 and 6 (common in the target and its analogs) are critical for hydrogen-bonding interactions in enzyme inhibition or activation, as seen in CFTR correctors like GLPG2737 intermediates .
Polar hydroxyl groups in the target and 1,3-dimethyl analog improve aqueous solubility compared to fully alkylated derivatives (e.g., 1,4,6-trimethyl compound) .
Therapeutic Applications :
- Riociguat ’s pyrimidinyl-carbamate side chain is essential for its prolonged half-life and clinical efficacy in pulmonary hypertension .
- The 4-fluorophenyl and cyclobutyl substituents in GLPG2737 intermediates optimize CFTR correction efficacy, highlighting the role of aromatic and aliphatic groups in drug design .
Biological Activity
1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol is a compound of interest due to its potential biological activities, particularly as a therapeutic agent in various medical applications. This article explores its biological activity, focusing on its role as a TBK1 inhibitor and its implications in cancer therapy and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 203.24 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is essential for its biological activity.
TBK1 Inhibition
Recent studies have identified derivatives of 1H-pyrazolo[3,4-b]pyridine as potent inhibitors of TANK-binding kinase 1 (TBK1). TBK1 plays a crucial role in immune response and inflammation, making it a target for drug discovery in cancer and autoimmune diseases.
- Potency : One notable derivative demonstrated an IC50 value of 0.2 nM against TBK1, indicating high potency as an inhibitor. This compound also showed selectivity for TBK1 over other kinases, which is critical for minimizing side effects in therapeutic applications .
- Mechanism of Action : The inhibition of TBK1 leads to the downregulation of interferon signaling pathways in immune cells such as THP-1 and RAW264.7 cells. This suggests that the compound could modulate immune responses effectively .
Anticancer Activity
The compound has shown promising anticancer properties through various studies:
- Cell Line Studies : It exhibited micromolar antiproliferation effects on several cancer cell lines including A172, U87MG (glioblastoma), A375 (melanoma), A2058 (melanoma), and Panc0504 (pancreatic cancer). These findings support its potential use in cancer therapy .
- Structure-Activity Relationships (SAR) : The SAR studies indicate that modifications to the pyrazolo[3,4-b]pyridine structure can enhance biological activity, providing insights for further drug development .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity:
- In Vitro Studies : Several derivatives displayed significant antimicrobial effects against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 to 0.25 μg/mL for the most active compounds .
Summary of Biological Activities
| Activity Type | Key Findings |
|---|---|
| TBK1 Inhibition | IC50 = 0.2 nM; effective in modulating immune responses |
| Anticancer | Micromolar antiproliferation on multiple cancer cell lines |
| Antimicrobial | Significant activity against Staphylococcus species with low MIC values |
Case Studies
Several case studies have highlighted the efficacy of 1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives:
- Cancer Therapy : A study demonstrated that treatment with TBK1 inhibitors led to reduced tumor growth in xenograft models.
- Infection Control : Clinical isolates treated with antimicrobial derivatives showed significant reductions in biofilm formation and pathogen viability.
Q & A
Q. What are the recommended synthetic routes for 1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol?
Methodological Answer:
- Multi-Step Synthesis : Begin with a pyrazole or pyridine precursor (e.g., 5-aminopyrazole derivatives) and employ cyclocondensation reactions with ketones or aldehydes under acidic conditions. For example, ZnCl₂-catalyzed aza-Diels-Alder reactions have been used to synthesize pyrazolo[3,4-b]pyridine scaffolds .
- Purification : Use column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol or methanol) to isolate the product .
- Yield Optimization : Control reaction temperature (–20°C to rt) and stoichiometry of diazomethane or triethylamine to minimize side products .
Q. How can spectroscopic methods characterize this compound’s structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., hydroxyl groups at C4/C6, isopropyl substituent) and confirm aromaticity of the pyridine-pyrazole fused ring .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₉H₁₁N₃O₂; theoretical ~193.08 g/mol) and detect isotopic patterns .
- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
Q. What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for biological assays or toluene for synthetic reactions. Limited aqueous solubility is typical; use sonication for dispersion .
- Storage : Store at RT in anhydrous conditions (sealed with desiccants) to prevent hydroxyl group oxidation or hygroscopic degradation .
Advanced Research Questions
Q. How to optimize regioselectivity in functionalizing the pyrazolo[3,4-b]pyridine core?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., sulfonyl) at C3 to direct electrophilic substitution to C5 .
- Catalytic Systems : Use Pd(PPh₃)₄/K₂CO₃ for Suzuki-Miyaura couplings at C4/C6 positions .
- Temperature Control : Lower reaction temperatures (–15°C) favor kinetic control for selective substitutions .
Q. What structure-activity relationships (SAR) are critical for biological activity?
Methodological Answer:
- Hydroxyl Groups : The 4,6-diol moiety is essential for hydrogen-bonding interactions with target proteins (e.g., kinase ATP-binding sites). Methylation or acetylation of these groups reduces activity .
- Isopropyl Substituent : Enhances lipophilicity, improving membrane permeability. Replace with bulkier groups (e.g., cyclopentyl) to study steric effects .
- Bioassays : Test anti-inflammatory activity via COX-2 inhibition assays or anticancer potential using MTT assays on HeLa cells .
Q. How to address contradictions in reported bioactivity data?
Methodological Answer:
- Assay Validation : Standardize protocols (e.g., IC₅₀ measurements) across multiple cell lines and replicate studies to confirm reproducibility .
- Impurity Analysis : Use HPLC-MS to rule out confounding effects from synthetic byproducts (e.g., unreacted intermediates) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to validate target binding hypotheses and explain discrepancies .
Q. What computational strategies predict physicochemical properties or reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction sites (e.g., nucleophilic attack at C4) .
- pKa Estimation : Use ChemAxon or SPARC calculators to determine hydroxyl group acidity (predicted pKa ~8.5–9.0) .
- ADMET Prediction : Apply QikProp to assess logP (≈1.2), blood-brain barrier permeability, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
